molecular formula C40H60IN2P B12054040 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium iodide CAS No. 1260154-75-3

2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium iodide

Cat. No.: B12054040
CAS No.: 1260154-75-3
M. Wt: 726.8 g/mol
InChI Key: JYEDYZAAQROUHH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium iodide is a complex organic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which includes a phosphanyl group and an imidazolium core, making it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium iodide typically involves the following steps:

    Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a suitable base.

    Introduction of the Phosphanyl Group: The dicyclohexylphosphanyl group is introduced via a nucleophilic substitution reaction, where the imidazolium chloride reacts with dicyclohexylphosphine in the presence of a base.

    Iodide Exchange: The final step involves the exchange of the chloride ion with iodide to form the desired iodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dichloromethane and toluene, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium iodide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The compound acts primarily as a ligand, coordinating with metal centers to form active catalytic species. The phosphanyl group donates electron density to the metal center, stabilizing it and facilitating various catalytic processes. The imidazolium core enhances the compound’s stability and solubility in organic solvents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium iodide offers a unique combination of stability, solubility, and reactivity. Its imidazolium core provides additional stability, making it a preferred ligand in many catalytic applications.

Properties

CAS No.

1260154-75-3

Molecular Formula

C40H60IN2P

Molecular Weight

726.8 g/mol

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-2-yl]methyl-dicyclohexylphosphane;iodide

InChI

InChI=1S/C40H60N2P.HI/c1-28(2)34-21-15-22-35(29(3)4)39(34)41-25-26-42(40-36(30(5)6)23-16-24-37(40)31(7)8)38(41)27-43(32-17-11-9-12-18-32)33-19-13-10-14-20-33;/h15-16,21-26,28-33H,9-14,17-20,27H2,1-8H3;1H/q+1;/p-1

InChI Key

JYEDYZAAQROUHH-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2CP(C3CCCCC3)C4CCCCC4)C5=C(C=CC=C5C(C)C)C(C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.